N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Benzo[d]thiazole Formation: The benzo[d]thiazole moiety is typically formed through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, pyridine, and benzo[d]thiazole units using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Furan derivatives
Uniqueness
This structural complexity distinguishes it from simpler analogs and contributes to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-2-4-16-17(7-13)24-11-21-16)20-9-12-1-3-15(19-8-12)14-5-6-23-10-14/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJIKYOTKECOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CN=C(C=C3)C4=COC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.